2-(3-(Furan-2-yl)phenyl)acetic acid
Description
Significance of Arylacetic Acid Derivatives in Organic Chemistry and Medicinal Research
Arylacetic acids are a class of organic compounds that feature prominently in both organic synthesis and medicinal research. Their structural versatility makes them valuable building blocks for more complex molecules. nih.gov In synthetic chemistry, the carboxylic acid group can act as a directing group, enabling regioselective C-H bond functionalization at the ortho or meta positions of the aryl ring. nih.gov Furthermore, these compounds can undergo a variety of transformations, including decarboxylation, deprotonation, and serving as nucleophiles, making them key precursors in numerous synthetic pathways. nih.gov
From a medicinal standpoint, the arylacetic acid scaffold is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin (B1671933) and diclofenac. inventivapharma.com The biological activities of this class are diverse, with various derivatives showing potential as anticancer, antimicrobial, and even anti-Alzheimer's disease agents. researchgate.netmdpi.com For instance, certain biphenylacetic acid derivatives have demonstrated antiproliferative and antitumor properties. researchgate.net The metabolic production of active arylacetic acid drugs from more complex prodrugs is also a strategy used to achieve sustained release and therapeutic effect. inventivapharma.com
Role of Furan-Containing Moieties as Versatile Scaffolds in Chemical Synthesis
The furan (B31954) ring is a five-membered aromatic heterocycle that is a cornerstone of modern synthetic chemistry. acs.org Its unique reactivity and ready availability make it an attractive starting material for a wide array of complex molecules, including natural products and materials. acs.org Furan's aromaticity is less pronounced than that of benzene (B151609), allowing it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org This property, combined with its ability to act as a diene in Diels-Alder reactions, makes it an exceptionally flexible synthon. acs.org
The furan nucleus is present in numerous bioactive compounds, conferring a wide spectrum of pharmacological activities. researchgate.netijabbr.comscispace.com Derivatives have been developed as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. researchgate.netijabbr.comwisdomlib.org For example, the well-known antibacterial drug nitrofurantoin (B1679001) features a furan ring. wisdomlib.org The electron-rich nature of the furan ring allows it to engage in various interactions with biological targets like enzymes and receptors. ijabbr.com However, a significant challenge in working with furan-containing compounds is the potential instability of the furan moiety, which must be considered during synthetic design. shareok.org
| Synthetic Method for Furans | Description |
| Paal-Knorr Synthesis | The cyclization of 1,4-dicarbonyl compounds, typically under non-aqueous acidic conditions, to yield a furan ring. acs.org |
| Feist-Benary Synthesis | Involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia (B1221849) or pyridine. |
| Diels-Alder Reaction | Furan acts as a diene, reacting with a dienophile. The resulting oxo-bridged cycloadduct can be converted to other functionalized structures. acs.org |
Overview of Current Research Trends on Furan-Phenylacetic Acid Systems
Current research on molecules combining furan and phenylacetic acid moieties focuses on exploring their potential as biologically active agents and developing efficient synthetic routes. While direct studies on 2-(3-(Furan-2-yl)phenyl)acetic acid are not widely reported, research on analogous structures provides insight into the field's trajectory.
A key area of investigation is the synthesis and biological evaluation of derivatives for therapeutic applications. For example, a study on 3-aryl-3-(furan-2-yl)propanoic acids—a closely related scaffold—demonstrated a method for their synthesis via hydroarylation and found that the resulting compounds exhibited significant antimicrobial activity against fungi like Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comresearchgate.net This suggests that the furan-phenylacetic acid core could be a promising template for developing new anti-infective agents.
Furthermore, the synthesis of furan-based derivatives as potential anticancer agents is an active area of research. Studies have shown that some furan derivatives can induce apoptosis in cancer cells and disrupt cell cycle progression, highlighting the potential for this scaffold in oncology. nih.gov The ortho-isomer, 2-(2-(Furan-2-yl)phenyl)acetic acid, has been specifically noted for its potential in cancer research and as an intermediate for agrochemicals, indicating a broad interest in the practical applications of this chemical class. Synthetic strategies often involve coupling reactions, such as the Suzuki coupling, to form the crucial carbon-carbon bond between the furan and phenyl rings. inventivapharma.com The development of novel, efficient synthetic methods, including cascade reactions and the use of earth-abundant metal catalysts, continues to be a priority to facilitate the exploration of this diverse chemical space. shareok.org
General Synthetic Strategies for Arylacetic Acids
The construction of arylacetic acids can be achieved through a variety of synthetic routes. These methods often involve the formation of a crucial carbon-carbon bond between an aryl group and a two-carbon acetic acid moiety. The choice of a specific synthetic pathway is often dictated by the availability of starting materials, the desired substitution pattern on the aromatic ring, and functional group tolerance.
C-H Activation Approaches
Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions.
Ortho-C-H functionalization is typically achieved using a directing group that positions a transition metal catalyst in close proximity to a specific C-H bond. For the synthesis of arylacetic acid derivatives, the carboxylic acid group itself or a derivative can act as a directing group. For instance, palladium-catalyzed ortho-C-H alkylation of arylacetic acid derivatives has been demonstrated using amino acid-derived ligands. This methodology allows for the introduction of various alkyl groups at the ortho position of the phenylacetic acid core. While this specific approach might not directly lead to this compound, it highlights the potential of C-H activation in modifying the phenylacetic acid scaffold.
A general representation of ortho-C-H functionalization is depicted in the following reaction scheme:
| Reactant | Catalyst/Reagent | Product |
| Phenylacetic Acid Derivative | Palladium Catalyst, Ligand, Alkylating Agent | Ortho-alkylated Phenylacetic Acid Derivative |
Achieving meta-selective C-H functionalization is a more challenging task due to the lack of a directing group that can readily access the meta position. However, recent advancements have led to the development of strategies that enable meta-C-H functionalization of arylacetic acids. These methods often employ a nitrile-based directing group that facilitates the activation of the meta-C-H bond. Microwave-assisted remote C–H functionalization has been shown to be effective for meta-C-H arylation, acetoxylation, and cyanation of arylacetic acids. rsc.org This strategy could be conceptually applied to a precursor of this compound to introduce substituents at the meta-position relative to the acetic acid group.
A conceptual scheme for meta-C-H functionalization is as follows:
| Reactant | Catalyst/Reagent | Product |
| Phenylacetic Acid with Directing Group | Palladium Catalyst, Reagent (e.g., Aryl Halide) | Meta-functionalized Phenylacetic Acid Derivative |
Decarboxylative Reaction Pathways
Decarboxylative reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org These reactions utilize readily available carboxylic acids as starting materials, which lose carbon dioxide to generate a reactive intermediate. acs.org
One prominent decarboxylative strategy involves the oxidative decarboxylation of arylacetic acids to generate aryl aldehydes and ketones. chemrevlett.comchemrevlett.com While this does not directly produce the desired arylacetic acid, it showcases the reactivity of the arylacetic acid moiety. More relevant to the synthesis of the target compound and its analogs, decarboxylative cross-coupling reactions have been developed. For example, a palladium-catalyzed decarboxylative cross-coupling of potassium 2- and 4-nitrophenyl acetates with aryl chlorides and bromides has been reported. acs.org This approach could be adapted for the synthesis of this compound by coupling a suitable phenylacetic acid precursor with a furan-containing coupling partner.
A representative table of decarboxylative reactions is provided below:
| Starting Material | Coupling Partner | Catalyst/Conditions | Product Type |
| Arylacetic Acid | - | Oxidant | Aryl Aldehyde/Ketone |
| Nitrophenyl Acetate | Aryl Halide | Palladium Catalyst | Diaryl Methane Derivative |
Deprotonation-Mediated Syntheses
The methylene (B1212753) group of arylacetic acids is acidic and can be deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles to form substituted arylacetic acid derivatives. While not a direct synthesis of the arylacetic acid core itself, this method is crucial for the further functionalization of pre-existing arylacetic acids.
For instance, the enolate of an arylacetic ester can undergo alkylation, acylation, or other electrophilic additions. This strategy is fundamental in the synthesis of a wide range of substituted arylacetic acid derivatives.
Utilization of Nucleophilic Methylenes in Chemical Transformations
The methylene group in compounds like malonates and cyanoacetates can act as a nucleophile in reactions that ultimately lead to arylacetic acids. A common strategy involves the SNAr reaction of halopyridines and their analogs with activated methylene compounds, followed by hydrolysis and decarboxylation. nih.gov A similar approach could be envisioned for the synthesis of this compound, where a halo-substituted benzene derivative is coupled with a malonic ester, followed by the introduction of the furan moiety and subsequent hydrolysis and decarboxylation.
A three-component synthesis of pyridylacetic acid derivatives has been reported, which involves the reaction of Meldrum's acid derivatives with pyridine-N-oxides. nih.govacs.org This highlights the versatility of using activated methylene compounds as nucleophiles in the synthesis of heteroarylacetic acid derivatives, a strategy that could be adapted for furan-containing analogs.
The general steps for this approach are outlined below:
| Step | Reactants | Intermediate/Product |
| 1. Nucleophilic Substitution | Aryl Halide, Malonic Ester | Aryl-substituted Malonic Ester |
| 2. Hydrolysis & Decarboxylation | Aryl-substituted Malonic Ester | Arylacetic Acid |
Synthetic Methodologies for this compound and Analogous Structures
This article details various synthetic methodologies for producing this compound and structurally related compounds. The focus is on key chemical reactions and strategic approaches that enable the construction of these complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
568628-55-7 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C12H10O3/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
InChI Key |
IIIRAXWPUAYFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CO2)CC(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Furan Phenylacetic Acid Compounds
Reactivity Profiles of the Arylacetic Acid Moiety
The arylacetic acid group is a versatile functional handle, enabling various modifications through reactions targeting the carboxyl group and the adjacent benzylic position.
The arylacetic acid moiety can participate in addition reactions with unsaturated systems like alkenes and alkynes, typically after conversion to a more reactive intermediate. For instance, Friedel-Crafts-type reactions, known as hydroarylation, can occur where the aromatic ring of the phenylacetic acid adds across a carbon-carbon double or triple bond. This process is often catalyzed by strong Brønsted or Lewis acids. nih.gov
While direct reactions on the acid are uncommon, conversion to an acyl halide or other activated species would facilitate acylation of unsaturated hydrocarbons. Furthermore, palladium-catalyzed coupling reactions, such as the Heck reaction, represent a powerful method for arylating alkenes. researchgate.net In a Heck-type reaction, the aryl group from an aryl halide or, in more modern protocols, an arylboronic acid, is transferred to an alkene. researchgate.net This suggests that a halogenated derivative of 2-(3-(furan-2-yl)phenyl)acetic acid could react with alkenes like 2,3-dihydrofuran (B140613) to form more complex structures. researchgate.net
Table 1: Representative Reactions of Arylacetic Acid Derivatives with Unsaturated Systems
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Hydroarylation | 3-(Furan-2-yl)propenoic acid, Arene | Brønsted superacid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acid |
| Heck-Type Reaction | Arylboronic acid, 2,3-Dihydrofuran | Pd(OAc)₂, Cu(OAc)₂ | 2-Aryl-2,3-dihydrofuran |
Derivatization through Reactions with Aldehydes and Amines
The carboxylic acid functionality is readily derivatized. Reactions with amines, typically in the presence of a coupling agent or after conversion to an acyl chloride, yield the corresponding amides. For example, phenylacetic acid derivatives can be refluxed in the presence of hydrogen bromide and acetic acid to form acetamides. mdpi.com This transformation is fundamental in medicinal chemistry for modifying a compound's physicochemical properties. The synthesis of amino-furan-2-yl-acetic acid derivatives highlights the utility of this pathway. google.comsigmaaldrich.com
Condensation reactions with aldehydes are also possible, though less direct. The alpha-protons of the acetic acid group are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile in aldol-type condensation reactions with aldehydes.
Table 2: Derivatization of the Acetic Acid Moiety
| Reagent | Reaction Type | Product |
|---|---|---|
| Amine (R-NH₂) | Amidation | 2-(3-(Furan-2-yl)phenyl)acetamide derivative |
| Aldehyde (R-CHO) | Aldol Condensation | 3-Hydroxy-2-(3-(furan-2-yl)phenyl)propanoic acid derivative |
Interactions with Water and Organometallic Reagents (e.g., Grignard, Silanes)
In aqueous solutions, this compound behaves as a typical carboxylic acid, capable of deprotonating to form a carboxylate salt. Its interaction with organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) reagents is dominated by this acidity. libretexts.org These powerful nucleophiles are also very strong bases and will readily deprotonate the carboxylic acid to form a hydrocarbon (R-H) and the magnesium or lithium salt of the carboxylate. libretexts.org This reaction consumes the organometallic reagent and prevents it from attacking the carbonyl carbon. libretexts.org
To achieve addition to the carbonyl group, the carboxylic acid must first be converted into a less acidic derivative, such as an ester or an acyl chloride. libretexts.org These derivatives will react with an excess of Grignard or organolithium reagents to produce tertiary alcohols after an initial addition-elimination step followed by a second addition. libretexts.org
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a key transformation for functional group interconversion. For aromatic carboxylic acids, this reaction often requires high temperatures or specific catalysts. In the context of furan-containing compounds, 2-furoic acid can be decarboxylated to yield furan (B31954). wikipedia.org The oxidation of alkyl-substituted furans can lead to furan carboxylic acids, which are then decarboxylated. researchgate.net This suggests that under appropriate thermal or catalytic conditions, the acetic acid moiety could be removed, potentially leading to 2-methyl-3-(furan-2-yl)benzene, although this would be a challenging transformation. More common is oxidative decarboxylation, where the substrate is oxidized with concomitant loss of CO₂. For example, the oxidation of mandelic acid, a close structural analog, with permanganate (B83412) results in oxidative decarboxylation to yield benzaldehyde. orientjchem.org
Furan Ring Chemical Transformations
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation. numberanalytics.compharmaguideline.com Its aromaticity is less than that of benzene (B151609), rendering the ring more reactive and prone to ring-opening reactions under certain conditions. wikipedia.org
The furan ring is sensitive to oxidizing agents. nih.gov Strong oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) typically lead to the cleavage of the furan ring. The oxidation of furan itself or its simple derivatives often yields maleic acid or its anhydride (B1165640) as the final product. researchgate.net The reaction is believed to proceed through an intermediate endoperoxide. researchgate.net
The oxidation of furan-containing molecules is a significant pathway in the metabolism of many furan-containing xenobiotics, where cytochrome P450-catalyzed oxidation generates reactive electrophilic intermediates like epoxides or cis-enediones. nih.gov In a laboratory setting, the oxidation of phenylacetic acid with permanganate has been shown to proceed via the formation of mandelic acid, which is then rapidly oxidized to benzaldehyde. orientjchem.org For this compound, oxidation with a strong agent like KMnO₄ would likely be complex, with potential for reaction at both the benzylic position of the acetic acid moiety and, more destructively, at the furan ring, leading to ring-opened products. orientjchem.orgresearchgate.net The precise outcome would depend heavily on the reaction conditions.
Table 3: Potential Oxidation Products of the Furan Ring
| Oxidizing Agent | Proposed Intermediate | Potential Final Product(s) |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Endoperoxide, Epoxide | Ring-opened dicarboxylic acids (e.g., Maleic acid derivatives) |
| Chromium Trioxide (CrO₃) | Epoxide, cis-Enedione | Ring-opened dicarboxylic acids |
| Cytochrome P450 (in vivo) | Epoxide, cis-Enedione | Reactive metabolites, Ring-opened products |
Ring-Opening Reactions (e.g., Hydrogenation, Hydrogenolysis)
The furan ring in this compound is susceptible to ring-opening reactions under various catalytic conditions, primarily through hydrogenation and hydrogenolysis. These reactions are crucial for the transformation of furan-containing compounds into valuable aliphatic compounds.
Hydrogenation: The catalytic hydrogenation of the furan ring typically proceeds to form the corresponding tetrahydrofuran (B95107) derivative. This transformation involves the saturation of the double bonds within the furan ring. The choice of catalyst and reaction conditions plays a critical role in the selectivity of this process. For instance, platinum-based catalysts have been shown to be effective for the hydrogenation of furan and its derivatives. acs.org The hydrogenation of furan compounds can be influenced by the presence of other functional groups. While specific studies on this compound are limited, research on related furanic compounds indicates that the reaction can be directed towards ring saturation.
Hydrogenolysis: Hydrogenolysis of the furan ring involves the cleavage of the C-O bonds, leading to the formation of open-chain compounds. This process is often carried out in the presence of specific catalysts and hydrogen. For example, the selective hydrogenolysis of the Csp2–O bond in the furan ring has been achieved using hydride–proton pairs derived from hydrogen spillover on Pt–Fe bimetallic catalysts. nih.gov This method allows for the synthesis of aliphatic polyols from furanic compounds. The presence of the phenylacetic acid moiety in this compound could influence the regioselectivity of the ring opening.
The table below summarizes the general conditions and products for the hydrogenation and hydrogenolysis of furan derivatives, which can be considered analogous to the potential reactivity of this compound.
| Reaction Type | Catalyst | Typical Products | Reference |
| Hydrogenation | Platinum (Pt) | Tetrahydrofuran derivatives | acs.org |
| Hydrogenolysis | Pt-Fe bimetallic | Aliphatic alcohols/polyols | nih.gov |
Stereochemical Investigations in Related Furan-Containing Carboxylic Acids
While specific stereochemical studies on this compound were not found, research on related furan-containing carboxylic acids and their hydrogenated products, tetrahydrofurans, provides valuable insights. The stereoselective synthesis of substituted tetrahydrofurans is an area of significant research interest due to the prevalence of this structural motif in natural products. nih.gov
The hydrogenation of the furan ring in a substituted furan can lead to the formation of multiple stereoisomers of the resulting tetrahydrofuran. The stereochemical outcome of these reactions is highly dependent on the catalyst, reaction conditions, and the nature of the substituents on the furan ring. For example, the stereoselective synthesis of highly substituted tetrahydrofurans can be achieved through methods like Matteson homologations. uni-saarland.de These methods allow for the controlled formation of specific stereoisomers.
Furthermore, the synthesis of tetrahydrofurans with vicinal stereocenters has been accomplished using relay catalysis, highlighting the advanced strategies available for controlling stereochemistry in these systems. acs.org The principles and methodologies developed for the stereoselective synthesis of other substituted tetrahydrofurans could be applied to the hydrogenation products of this compound to obtain specific stereoisomers.
Degradation and Stability Analysis in Diverse Chemical Environments
The stability of the furan ring in this compound is a critical factor in its handling, storage, and application. The furan moiety can be susceptible to degradation under certain conditions, particularly in acidic or oxidative environments.
Acidic Environments: The furan ring can undergo degradation in the presence of strong acids. However, studies have shown that the presence of a nearby aromatic group can surprisingly stabilize the furan moiety against acidic degradation. nih.gov This "aromatic capping" effect is highly relevant to this compound, where the phenyl group is directly attached to the furan-containing scaffold. This suggests that the compound may exhibit greater stability in acidic conditions compared to furan derivatives lacking such an aromatic substituent.
Oxidative Environments: Furans can be susceptible to oxidation. The atmospheric oxidation of furan and its derivatives, for instance, is initiated by hydroxyl radicals. acs.org The degradation pathways can lead to the formation of various smaller, oxygenated compounds. researchgate.net
Thermal Degradation: Thermal processing can also lead to the degradation of furan-containing compounds, often resulting in the formation of smaller volatile molecules. researchgate.net
The stability of furan derivatives is a complex interplay of factors including the substituents on the ring, the chemical environment (pH, presence of oxidants), and physical conditions (temperature, light). The presence of the phenyl group in this compound is expected to confer a degree of stability to the furan ring, particularly against acid-catalyzed degradation.
The following table summarizes the stability of furan derivatives in different environments, providing a general framework for understanding the potential degradation pathways of this compound.
| Environment | Potential Degradation | Stabilizing Factors | Reference |
| Acidic | Ring opening/polymerization | Aromatic capping | nih.gov |
| Oxidative | Formation of smaller oxygenated compounds | - | acs.org |
| Thermal | Fragmentation to volatile molecules | - | researchgate.net |
Computational Chemistry and Theoretical Modeling of Furan Phenylacetic Acid Systems
Quantum Chemical Approaches
Quantum chemical methods, particularly those rooted in Density Functional Theory (DFT), are instrumental in predicting the behavior of molecular systems. These approaches allow for the precise calculation of a molecule's electronic structure and associated properties, offering a deep understanding of its intrinsic nature.
DFT has become a primary tool for computational studies in chemistry due to its favorable balance of accuracy and computational cost. For the analysis of 3-furan-2-yl-4-phenyl-butyric acid, calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. tsijournals.comtsijournals.com This level of theory is well-suited for optimizing molecular geometries and calculating a wide range of electronic properties. tsijournals.com
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 3-furan-2-yl-4-phenyl-butyric acid, the geometry was optimized using the DFT/B3LYP method. tsijournals.comtsijournals.com The resulting optimized bond lengths and angles represent the molecule in its gaseous, isolated state. tsijournals.com Theoretical calculations show a good correlation with experimental data for similar structures, with minor deviations attributed to the different physical states (gas phase for theory vs. solid state for experiments). tsijournals.com The calculated bond lengths for the phenyl ring C-C and C-H bonds, for instance, are consistent with established values. tsijournals.com
Table 1: Selected Optimized Geometrical Parameters for 3-Furan-2-yl-4-phenyl-butyric acid (Calculated)
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | C-C (in benzene (B151609) ring) | ~1.529 Å |
| Bond Length | C-H (in benzene ring) | ~1.098 Å |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. tsijournals.com
A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The HOMO-LUMO energy gap for 3-furan-2-yl-4-phenyl-butyric acid was calculated, and this value helps to confirm the potential for charge transfer within the molecule. tsijournals.com
Table 2: Frontier Molecular Orbital Energies for 3-Furan-2-yl-4-phenyl-butyric acid
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not publicly available |
| LUMO | Data not publicly available |
| Energy Gap (ΔE) | Data not publicly available |
Note: Specific energy values for HOMO, LUMO, and the energy gap were mentioned as calculated in the source but not explicitly provided.
The movement of electron density from a donor part of a molecule to an acceptor part is known as intramolecular charge transfer (ICT). This phenomenon is fundamental to understanding a molecule's electronic behavior. The analysis of frontier orbitals and the associated energy gap provides strong evidence of ICT occurring within 3-furan-2-yl-4-phenyl-butyric acid, indicating a flow of electronic charge between different regions of the molecule. tsijournals.com This charge transfer is further elucidated by Natural Bond Orbital (NBO) analysis.
NBO analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and the stabilization of molecular structures. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. tsijournals.comtsijournals.com
Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for 3-Furan-2-yl-4-phenyl-butyric acid
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) |
|---|---|---|
| σ(C1-C2) | σ(C2-C3) | 0.84 |
| σ(C1-C2) | σ(C3-C14) | 1.99 |
| σ(C1-C2) | σ*(O6-H23) | 2.95 |
Note: The atom numbering is based on the computational study's definitions. tsijournals.com
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. tsijournals.com
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.
Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.
Green regions represent neutral or near-zero potential.
For 3-furan-2-yl-4-phenyl-butyric acid, the MEP map was calculated to identify these reactive regions and provide insight into its chemical behavior. tsijournals.com
Density Functional Theory (DFT) Calculations
Molecular Simulation Techniques
Molecular simulation techniques are a cornerstone of computational modeling, allowing for the dynamic visualization of molecular behavior. These methods are broadly categorized into molecular docking, which predicts the binding orientation of a molecule to a target, and molecular dynamics, which simulates the movement of atoms and molecules over time.
Molecular docking is a computational method used to predict the preferred binding mode of a ligand to a macromolecular target, such as a protein or enzyme. This technique is crucial for understanding potential therapeutic interactions. For furan-phenylacetic acid derivatives and related structures, docking studies have been employed to identify key binding interactions and predict inhibitory activity against various biological targets. researchgate.netjspae.com
The process typically involves preparing the 3D structures of both the ligand (e.g., a furan-phenylacetic acid derivative) and the target protein. ijper.org Using scoring functions, the docking software then calculates the binding affinity, often expressed as a docking score or binding energy, for numerous possible conformations of the ligand within the protein's active site. ijper.org
Studies on structurally similar compounds provide insights into the likely interactions of 2-(3-(Furan-2-yl)phenyl)acetic acid. For instance, docking studies on phenylacetic acid (PAA) derivatives have shown that substituents on the phenyl ring significantly influence binding affinity. researchgate.netjspae.com Meta-substituted PAA derivatives, in particular, have demonstrated superior binding interactions compared to ortho- and para-substituted versions in some models. researchgate.netjspae.com Similarly, research on furan-containing chalcones and chromones has highlighted the importance of the furan (B31954) moiety in forming hydrogen bonds and pi-stacking interactions with active site residues of enzymes like urease and interleukin-13. researchgate.netmdpi.com These interactions often involve key amino acids such as tyrosine, arginine, and cysteine. ijper.orgmdpi.com
Table 1: Representative Molecular Docking Studies on Related Furan and Phenylacetic Acid Derivatives
| Compound Class | Target Protein | Key Findings & Interactions | Reference(s) |
|---|---|---|---|
| Phenylacetic Acid (PAA) Derivatives | Pim-1 Kinase, Urease, DNA | Meta-substituted derivatives showed superior binding scores. Interactions included polar contacts and intercalation with DNA. | researchgate.netjspae.com |
| Furan-azetidinone Hybrids | E. coli Enoyl Reductase | Pi-pi stacking interactions with PHE 94 and TYR 146 residues in the active site were observed. | ijper.org |
| 3-Substituted phenyl-2-(furan-2-yl)-4H-chromen-4-ones | Interleukin-13 (IL-13) | Compounds showed high estimated binding energies, suggesting potential as inhibitors for asthma treatment. | researchgate.net |
This table is interactive. Click on the headers to sort.
Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. psu.edu This technique is invaluable for understanding the conformational flexibility of a molecule and its stability in different environments. nih.gov For a compound like this compound, MD simulations can reveal how the molecule changes its shape, how stable different conformations are, and how it interacts with solvent molecules.
The simulation process begins with an initial set of atomic coordinates and velocities. The forces on each atom are then calculated using a molecular mechanics force field (e.g., PCFF, OPLS3e), and Newton's laws of motion are applied to simulate the trajectory of the atoms over a specific period. nih.govrsc.org The results provide a dynamic picture of the molecule's behavior, which is crucial for understanding its properties. psu.edu
Key applications of MD simulations for furan-phenylacetic acid systems include:
Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule. The relative orientation of the furan ring, phenyl ring, and acetic acid side chain is critical for its interaction with biological targets.
Stability Assessment: Evaluating how the molecule's structure holds up under different conditions, such as in water or other solvents. This is essential for predicting its behavior in a biological system. nih.gov
Binding Free Energy Calculation: When combined with docking, MD simulations can refine the understanding of ligand-target binding by calculating more accurate binding free energies, accounting for the flexibility of both the ligand and the protein.
Studies have shown that the choice of force field and the inclusion of explicit solvent models are critical for accurately predicting molecular conformations and interactions. nih.gov For furan-based polymers, MD simulations have been successfully used to predict physical properties, demonstrating the robustness of the technique for furan-containing systems. psu.edursc.org
Table 2: Principles and Applications of Molecular Dynamics (MD) Simulations
| Principle/Application | Description | Relevance to Furan-Phenylacetic Acid Systems |
|---|---|---|
| Conformational Sampling | Explores the potential energy surface of the molecule to find low-energy (stable) conformations. | Determines the preferred 3D structure and flexibility of this compound, which influences its biological activity. |
| Solvent Effects | Simulates the molecule in an explicit solvent (e.g., water) to model a more realistic biological environment. | Reveals how interactions with water molecules affect the molecule's conformation and stability. nih.gov |
| Thermodynamic Integration | A method used to calculate the free energy difference between two states, often used for predicting binding affinities. | Provides a more accurate prediction of how strongly the molecule will bind to its biological target compared to docking alone. |
This table is interactive. Click on the headers to sort.
In Silico Predictions for Pharmacological Properties and Reactivity
In silico tools are computational methods used to predict a wide range of a molecule's properties, including its pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), potential toxicity, and biological activity. nih.govnih.gov These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor ADME profiles or toxicity. nih.govfrontiersin.org
For this compound, various online tools and software can be used to generate predictions. For example, ADMETlab and Molinspiration can predict physicochemical properties like solubility and lipophilicity (logP), as well as pharmacokinetic characteristics such as oral bioavailability and blood-brain barrier penetration. nih.gov
Furthermore, in silico models can predict potential biological activities using algorithms like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a query molecule to a database of known bioactive compounds. nih.gov Toxicity can also be assessed by identifying "structural alerts"—specific chemical fragments known to be associated with toxicity—or by using machine learning models trained on large datasets of toxicological data. frontiersin.org Another important aspect is the prediction of a molecule's reactivity with biological macromolecules, such as DNA or proteins, which can indicate potential mechanisms of toxicity. mdpi.com
Table 3: Common In Silico Predictions for Pharmacological and Reactivity Profiling
| Prediction Category | Properties Evaluated | Example Tools | Reference(s) |
|---|---|---|---|
| Physicochemical Properties | Molecular Weight, logP, Water Solubility, Polar Surface Area | ADMETlab 2.0, ChemSketch | nih.gov |
| Pharmacokinetics (ADME) | Human Intestinal Absorption, Oral Bioavailability, CYP450 Inhibition | ADMETlab 2.0, SwissADME | nih.gov |
| Pharmacodynamics | Bioactivity Scores (GPCR ligand, kinase inhibitor, etc.), Biological Activity Spectra | Molinspiration, PASS | nih.govnih.gov |
| Toxicity/Safety | Carcinogenicity, Mutagenicity, Skin Sensitization, Structural Alerts | TOPKAT, ToxAlerts | nih.govfrontiersin.org |
| Reactivity | Reactivity towards DNA, Glutathione (GSH); Sites of Epoxidation | Xenosite, Reactivity Prediction Tools | mdpi.com |
This table is interactive. Click on the headers to sort.
In Vitro Biological Activity and Mechanistic Insights of Furan Phenylacetic Acid Derivatives
Antimicrobial Efficacy Assessments
The antimicrobial potential of furan-phenylacetic acid derivatives has been evaluated against a range of pathogenic microorganisms, revealing notable antibacterial and antifungal activities.
Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated noteworthy antibacterial action. mdpi.comresearchgate.netnih.gov In studies assessing their efficacy, most of these compounds exhibited a minimum inhibitory concentration (MIC) of 128 µg/mL against Staphylococcus aureus. mdpi.comresearchgate.net One particular derivative showed enhanced potency with an MIC of 64 µg/mL against the same bacterium. mdpi.comresearchgate.net Against Escherichia coli, the MIC values for the majority of these furan (B31954) derivatives were found to be in the range of 64 to 128 µg/mL. mdpi.comresearchgate.net
The antibacterial activity of furan derivatives is a subject of ongoing research, with various studies highlighting the potential of these compounds. For instance, two new alkylated furan derivatives isolated from the endophytic fungus Emericella sp. displayed significant inhibitory activity against a panel of thirteen bacteria, with MIC values ranging from 6.3 to 50 µg/mL for eight of the tested strains. nih.gov Similarly, a furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid, has shown anti-staphylococcal properties with MIC values between 125-250 mg/L. researchgate.net Phenylacetic acid, a related compound, has also been identified as having antibacterial properties against both S. aureus and E. coli. nih.gov
Interactive Data Table: Antibacterial Activity of Furan-Phenylacetic Acid Derivatives
| Compound Class | Bacterium | MIC (µg/mL) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 (most) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 64 (one derivative) |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | 64-128 |
Furan-phenylacetic acid derivatives have also been recognized for their antifungal capabilities, particularly against the opportunistic yeast Candida albicans. Research has shown that 3-aryl-3-(furan-2-yl)propenoic acid derivatives can effectively inhibit the growth of C. albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net
Further studies on related furan compounds support these findings. For example, (E)-3-(furan-2-yl)acrylic acid demonstrated antifungal activity against various Candida species, with MIC values against C. albicans ranging from 64 to 512 μg/mL. mdpi.comresearchgate.net This indicates that the furan scaffold is a promising structural motif for the development of new antifungal agents.
Interactive Data Table: Antifungal Activity of Furan Derivatives
| Compound | Fungus | MIC (µg/mL) |
| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 |
| (E)-3-(furan-2-yl)acrylic acid | Candida albicans | 64-512 |
Enzyme Modulation and Inhibition Studies
The interaction of furan-phenylacetic acid derivatives with various enzymes has been a key area of investigation, revealing their potential to modulate biological pathways involved in pigmentation and inflammation.
Certain furan-containing chalcone (B49325) derivatives have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.govmdpi.com One such derivative, bearing a 2,4-dihydroxyphenyl group, exhibited strong inhibitory activity against both the monophenolase and diphenolase functions of mushroom tyrosinase, with IC50 values of 0.0433 µM and 0.28 µM, respectively. nih.gov Kinetic analysis revealed this compound to be a mixed-type inhibitor. nih.gov The inhibitory activity of these furan chalcone derivatives is significantly influenced by the substitution pattern on the phenyl ring. nih.gov
While non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes, specific data on the selective inhibition of COX-1 by 2-(3-(furan-2-yl)phenyl)acetic acid is not extensively detailed in the currently reviewed literature. However, studies on other diarylisoxazoles, which can feature furan rings, have shown preferential inhibition of COX-1. nih.gov For instance, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) is a known COX-1 inhibitor. nih.gov The development of selective COX-1 inhibitors remains an active area of pharmaceutical research. nih.gov
Derivatives containing a furan moiety have been investigated as inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various cellular processes. A compound identified from a screening library, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, demonstrated inhibitory activity against SIRT2, with 63 ± 5% inhibition at a concentration of 100 μM and 35 ± 3% at 10 μM. researchgate.net Further optimization of this scaffold led to the identification of a more potent derivative with an IC50 value of 2.47 μM. researchgate.net These findings suggest that the furan scaffold can be a valuable component in the design of novel SIRT2 inhibitors.
Urease Inhibition Assays
Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, is a significant factor in pathologies associated with bacteria like Helicobacter pylori and Proteus mirabilis. The inhibition of this enzyme is a key strategy for treating related infections. While direct studies on this compound are not prominently available, research on structurally similar furan chalcones provides insight into the potential of the furan moiety in urease inhibition.
A series of furan chalcone derivatives were synthesized and evaluated for their inhibitory potential against the urease enzyme. mdpi.comnih.gov Several of these compounds demonstrated significant activity, in some cases surpassing that of the standard inhibitor, thiourea. The most potent inhibitors were identified as 1-phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one (4h) and 1-phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one (4s), with IC₅₀ values of 16.13 ± 2.45 µM and 18.75 ± 0.85 µM, respectively, compared to thiourea's IC₅₀ of 21.25 ± 0.15 µM. mdpi.comnih.gov The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups, such as chloro substituents on the phenyl ring, enhances the inhibitory activity. mdpi.comnih.gov
Table 1: Urease Inhibition Activity of Selected Furan Chalcone Derivatives
| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |
|---|---|---|
| 4h | 2',5'-dichloro | 16.13 ± 2.45 |
| 4s | 2'-chloro | 18.75 ± 0.85 |
| 4e | Not specified in results | 23.09 ± 3.65 - 33.96 ± 9.61 |
| 4j | Not specified in results | 23.09 ± 3.65 - 33.96 ± 9.61 |
| 4k | Not specified in results | 23.09 ± 3.65 - 33.96 ± 9.61 |
| Thiourea (Standard) | - | 21.25 ± 0.15 |
Data sourced from studies on furan chalcone derivatives. mdpi.comnih.gov
In Vitro Anti-Inflammatory Effects via Protein Denaturation Inhibition
Inflammation is a complex biological response, and protein denaturation is one of its well-documented causes. nih.govnih.gov The ability of a compound to inhibit protein denaturation can be a useful measure of its in-vitro anti-inflammatory potential. nih.govnih.gov This assay uses heat to induce the denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin, and the inhibitory effect of the test compound is quantified spectrophotometrically. nih.govnih.gov
While direct experimental data for this compound in this assay is not available, furan derivatives are noted for their anti-inflammatory effects. researchgate.net For instance, a study on a novel 5-pyridin-2-yl-1H- mdpi.comnih.govnih.govtriazole-3-carboxylic acid ethyl ester demonstrated a dose-dependent inhibition of heat-induced egg albumin denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL. This indicates that heterocyclic compounds can effectively prevent protein denaturation, a key process in the inflammatory cascade. The anti-inflammatory activity of phenylacetic acid derivatives has also been reported, suggesting that the combination of the furan and phenylacetic acid scaffolds could yield significant anti-inflammatory properties. nih.gov
Table 2: Example of In Vitro Anti-inflammatory Activity by Egg Albumin Denaturation Inhibition
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| 5-pyridin-2-yl-1H- mdpi.comnih.govnih.govtriazole-3-carboxylic acid ethyl ester | 1000 | 71.1 |
| Aspirin (Standard) | 1000 | 81.3 |
Data from a study on a triazole derivative, presented for illustrative purposes.
In Vitro Antioxidant Activity Evaluation
Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous chronic diseases. The antioxidant potential of furan-phenylacetic acid derivatives can be assessed using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, hydrogen peroxide scavenging, and reducing power assays. researchgate.netmdpi.com
Studies on related structures provide evidence of the antioxidant capacity of the furan scaffold. For example, a series of ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were evaluated for their antioxidant potential. researchgate.net One derivative, compound 3c , was found to be the most potent in the DPPH scavenging assay with an IC₅₀ of 0.6 mg/ml. researchgate.net In reducing power assays, other derivatives (3d and 3e ) showed moderate activity. researchgate.net Similarly, research on phenyl-acylchitooligosaccharides demonstrated strong scavenging ability against superoxide (B77818) anions and DPPH radicals, with clearance rates reaching up to 47.44% and 80.27%, respectively. mdpi.com These findings suggest that the furan ring, often in combination with other functional groups, can contribute significantly to a molecule's antioxidant profile. researchgate.netmdpi.com
Table 3: Antioxidant Activity of Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives
| Assay | Compound | Activity |
|---|---|---|
| DPPH Scavenging | 3c | IC₅₀ = 0.6 mg/ml |
| Reducing Power | 3d, 3e | Moderate Activity |
| H₂O₂ Scavenging | All tested compounds | Weak Activity |
Data sourced from a study on furan-containing pyrimidine (B1678525) derivatives. researchgate.net
Glucose Uptake Activity Assessment (in vitro)
Modulating glucose uptake in cells is a key therapeutic strategy for managing type 2 diabetes. In vitro assays, often using cell lines like HepG2 or myotubes, measure the uptake of glucose or a fluorescent glucose analog (e.g., 2-NBDG) to screen for compounds with hypoglycemic potential. nih.govjspae.com
While specific data on this compound is limited, research on analogous structures indicates potential activity. For instance, studies on polyphenolic fractions containing compounds like ferulic acid and coumaric acid showed a significant, concentration-dependent increase in glucose utilization in HepG2 cells. jspae.com Another study on Gynura procumbens extract demonstrated that it promoted glucose uptake in muscle tissues. researchgate.net Furthermore, the G protein-coupled receptor 40 (GPR40/FFA1) is a target for stimulating glucose-dependent insulin (B600854) secretion, and agonists for this receptor have been developed from (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffolds, which share structural similarities with the furan-phenylacetic acid core. researchgate.net These findings collectively suggest that furan-containing acetic acid derivatives are a promising class of compounds for investigating effects on cellular glucose metabolism.
Elucidation of Molecular Mechanisms of Action
Understanding how a compound interacts with biological targets at a molecular level is crucial for drug development. This involves studying its binding to enzymes and receptors and the subsequent modulation of signaling pathways.
Molecular docking studies provide valuable insights into the binding modes of inhibitors with their target enzymes. Computational studies on phenylacetic acid (PAA) derivatives have been conducted to elucidate their interactions with enzymes like urease. nih.govmdpi.com These studies revealed that PAA derivatives interact effectively with the urease active site. nih.gov For example, 4-propyl-PAA showed a strong docking score of -8.5250. nih.gov The analysis indicated that meta-substituted PAA derivatives generally exhibited superior binding interactions compared to ortho- and para-substituted ones, suggesting their potential as effective urease inhibitors. nih.gov The binding is typically characterized by polar interactions with key amino acid residues within the enzyme's active site. nih.gov This computational evidence supports the experimental findings on related furan derivatives and suggests that this compound, being a meta-substituted derivative, could effectively bind to and modulate the activity of enzymes like urease.
Beyond direct enzyme inhibition, furan-phenylacetic acid derivatives may exert their effects by interacting with cellular receptors and modulating downstream signal transduction pathways. For example, phenylacetic acid itself is recognized as a natural auxin in plants, alongside the more studied indole-3-acetic acid (IAA). Both PAA and IAA can regulate the same set of auxin-responsive genes by signaling through the TIR1/AFB receptor pathway, providing a clear example of receptor-mediated signal transduction.
Influence on Gene Expression at the Cellular Level
Comprehensive studies detailing the influence of this compound on gene expression at the cellular level have not been identified in a review of current scientific literature. Research into the parent furan molecule has indicated that it can induce alterations in gene expression related to cell cycle, apoptosis, and DNA damage in rat liver cells. nih.govnih.gov Specifically, these studies on furan itself have shown both up-regulation and down-regulation of various genes and microRNAs, suggesting that non-genotoxic mechanisms may contribute to its biological effects. nih.govnih.gov However, it is crucial to note that these findings pertain to the basic furan structure and cannot be directly extrapolated to the much larger and more complex molecule, this compound. Without specific experimental data, any discussion on how this compound modulates gene expression would be purely speculative.
Structure-Activity Relationship (SAR) Derivations from Biological Data
The development of a clear structure-activity relationship (SAR) for this compound is hampered by the absence of specific biological data for the compound and its close analogs.
Influence of the Furan-Phenylacetic Acid Scaffold on Specific Biological Functions
The influence of the specific this compound scaffold on biological functions remains uncharacterized. It has been hypothesized that the positional isomerism of the furan group on the phenyl ring (ortho vs. meta vs. para) may alter the binding affinity of these compounds to biological targets. However, without comparative biological testing of these isomers, this remains a theoretical consideration.
Research on structurally related but distinct compounds, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, has shown that this general scaffold can exhibit antimicrobial activity against certain pathogens. nih.govresearchgate.netmdpi.com This suggests that the combination of a furan ring and an aryl acetic or propanoic acid moiety may be a promising starting point for the development of new therapeutic agents. Phenylacetic acid itself has been isolated from microbial sources and has demonstrated antifungal properties. nih.govnih.gov Nevertheless, the specific contribution of the meta-substituted furan-phenylacetic acid arrangement in this compound to any potential biological activity is yet to be determined through dedicated in vitro and in vivo studies.
Applications in Advanced Materials Science and Specialty Chemicals
Utilization as Monomers and Precursors for Polymer Synthesis
The molecular structure of 2-(3-(Furan-2-yl)phenyl)acetic acid, featuring a reactive carboxylic acid group, allows it to function as a monomer in various polymerization reactions. Furan-based compounds are increasingly recognized as important building blocks for polymers, offering an alternative to traditional petroleum-derived monomers. core.ac.uknih.gov The rigid nature of the furan (B31954) ring can impart desirable thermal and mechanical properties to the resulting polymers. researchgate.net
Research into furan-based polymers has demonstrated their potential in creating a wide array of materials, from polyesters to polyamides. researchgate.netcore.ac.uk The synthesis of novel furanic monomers is a key area of development, with methods like acyclic diene metathesis (ADMET) polymerization being employed to create fully renewable functional polymers with high thermal stability and hydrophobicity. nih.gov While direct polymerization of this compound is a subject of ongoing investigation, the broader class of furan-containing carboxylic acids and their derivatives are actively being used to produce innovative polymeric materials. nih.govchemrxiv.org
Integration into Resin and Adhesive Formulations
Furan-based compounds have a long history of use in resin and adhesive formulations, prized for their excellent thermal stability, chemical resistance, and strong bonding capabilities. researchgate.netwikipedia.org These resins are known for their resistance to strong acids, bases, and halogenated hydrocarbons. wikipedia.org The incorporation of furan derivatives into adhesive formulations has been shown to enhance properties such as water resistance and mechanical strength. researchgate.netncsu.edu
Specifically, furan-containing molecules can be used in the synthesis of epoxy resins and other thermosetting materials. d-nb.inforesearchgate.net For instance, research has shown that furan-based epoxy resins can serve as sustainable alternatives to conventional bisphenol A (BPA) based systems, exhibiting strong adhesion to various substrates. d-nb.info The presence of the furan ring can contribute to enhanced interaction with substrates, leading to improved adhesive performance. d-nb.info Derivatives of furan compounds are being explored for creating novel resins with reduced volatile organic compound (VOC) content and improved performance characteristics. nih.govgoogle.com
Development of Bio-Derived Dimethacrylate Resins
A significant area of application for furan-based dicarboxylic acids, which are structurally related to this compound, is in the development of bio-derived dimethacrylate resins. acs.orgresearchgate.net These resins are synthesized as potential substitutes for petroleum-based counterparts like bisphenol A-glycidyl methacrylate (B99206) (BisGMA) in applications such as dental composites and other thermosetting materials. acs.org
The synthesis process typically involves converting furan-based dicarboxylic acids into their diglycidyl esters, which are then reacted with methacrylic acid to form the dimethacrylate monomer. acs.orgtuni.fi Research has shown that the properties of these resins can be tailored by controlling the configuration of the methacrylate end groups. acs.org Furan-based dimethacrylate resins, when cured, can form thermosets with high glass-transition temperatures (Tg) and thermal stability. tuni.fiacs.orgresearchgate.net For example, thermosets derived from furan-based dimethacrylates have shown glass-transition temperatures in the range of 177–209 °C and 5% mass loss temperatures between 359–375 °C. tuni.fiacs.org
Below is a table summarizing the properties of some bio-derived furan-based dimethacrylate resins compared to a reactive diluent.
| Resin Type | Viscosity at 25°C (Pa·s) | Cured Resin Tg (°C) | 5% Mass Loss Temp. (°C) |
| Furan Dimethacrylate | ~40 | 177–209 | 359–375 |
| Bifuran Dimethacrylates | ~110–120 | 177–209 | 359–375 |
| Methacrylated Eugenol (Diluent) | Not specified | Not specified | Not specified |
Data sourced from studies on furan-based dimethacrylate resins. acs.orgresearchgate.net
Potential in Opto-electronic and Electronic Materials through Oligomerization Strategies
The conjugated system present in the furan ring makes furan-containing compounds promising candidates for applications in opto-electronic and electronic materials. researchgate.netrsc.org Oligomers and polymers incorporating furan units are being investigated for their unique electronic and optical properties. researchgate.netarxiv.org The incorporation of furan can lead to better molecular planarity and improved charge transport properties compared to analogous thiophene-based systems. rsc.org
Theoretical and experimental studies on furan-containing oligomers have shown that their optical and electronic properties can be tuned. arxiv.orgnih.gov For instance, the optical band gap of oligofurans can be significantly decreased by bridging them with electron-donating and electron-accepting groups, making them suitable for use as active layers in organic photovoltaic cells. nih.gov Furan/phenylene co-oligomers have been shown to combine high photoluminescence quantum yields with efficient charge transport, making them promising for printable organic optoelectronics. researchgate.net The synthesis of furan-based conjugated polymers via methods like direct C–H arylation of oligofurans allows for the creation of materials with tunable bandgaps. rsc.org While specific research on the oligomerization of this compound for these applications is still emerging, the foundational studies on related furan oligomers highlight a significant potential for this class of materials in the future of electronics. rsc.orgnih.govresearchgate.net
Future Research Directions and Translational Potential for Furan Phenylacetic Acid Compounds
Development of Novel and Sustainable Synthetic Routes for Enhanced Yields and Selectivity
The efficient and environmentally benign synthesis of 2-(3-(furan-2-yl)phenyl)acetic acid and its analogs is paramount for their widespread investigation and potential commercialization. Current synthetic strategies often rely on well-established but potentially resource-intensive methodologies. Future research in this domain will likely focus on the development of more sustainable and efficient synthetic pathways.
A highly probable and versatile method for the synthesis of the core 3-(furan-2-yl)phenyl structure is the Suzuki-Miyaura cross-coupling reaction . harvard.edulibretexts.orgyoutube.com This palladium-catalyzed reaction would involve the coupling of a 3-halophenylacetic acid derivative with a furan-2-boronic acid or its ester. The optimization of this reaction, focusing on ligand-free conditions or the use of highly efficient palladium catalysts, could lead to high-yield and cost-effective production. nih.gov The use of greener solvent systems, such as aqueous media or bio-derived solvents like dihydropinene, could further enhance the sustainability of this process. sigmaaldrich.com
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds. asianpubs.orgEnzymatic synthesis presents a particularly attractive avenue for future exploration. acs.orgrsc.orgnih.govrug.nlrug.nlumw.edu.pl While direct enzymatic synthesis of this compound has not been reported, the broader success in enzymatic polymerization of furan-based monomers suggests that biocatalytic approaches could be developed for the synthesis of the core scaffold or its precursors. acs.orgrsc.orgnih.govrug.nlrug.nlumw.edu.pl Research into novel enzymes or the engineering of existing ones could unlock highly selective and environmentally friendly production methods.
Future synthetic strategies could also explore one-pot reactions and flow chemistry to improve efficiency, reduce waste, and allow for scalable production. The development of such methods would be crucial for the economic viability of any downstream applications.
Advanced Mechanistic Studies of Biological Interactions for Target Validation
The furan (B31954) moiety is a well-recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects. wisdomlib.orgijabbr.compharmatutor.orgutripoli.edu.lyamazonaws.com Understanding the precise molecular mechanisms through which this compound and its derivatives exert their biological effects is a critical step towards their validation as therapeutic agents.
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. Molecular docking studies , for instance, can predict the binding modes and affinities of these compounds with various biological targets, such as enzymes and receptors. ijper.orgnih.govnih.gov By identifying potential protein targets, researchers can then design targeted biochemical and cellular assays to validate these interactions. For example, the interaction of furan derivatives with proteins has been studied using spectroscopic and molecular docking approaches, revealing the importance of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Such studies can provide valuable insights into how the specific stereochemistry of the 3-substituted phenyl ring influences binding.
Advanced spectroscopic techniques, such as X-ray crystallography and NMR spectroscopy, can provide high-resolution structural information of the compound-target complexes. This information is invaluable for understanding the key molecular interactions that drive biological activity and for the rational design of more potent and selective derivatives. Furthermore, systems biology approaches, including transcriptomics and proteomics, can help to identify the broader cellular pathways modulated by these compounds, offering a more holistic view of their biological effects.
Rational Design of New Derivatives Based on Comprehensive SAR and Advanced Computational Insights
The structural versatility of this compound provides a rich platform for the rational design of new derivatives with tailored properties. A systematic exploration of the structure-activity relationships (SAR) is essential to guide the design of next-generation compounds with enhanced efficacy and specificity. acs.org
Future research in this area will involve the synthesis and biological evaluation of a library of analogs with systematic modifications to the core structure. Key areas for modification include:
Substitution on the furan ring: Introducing various substituents at different positions of the furan ring can modulate the electronic properties and steric profile of the molecule, potentially leading to improved target engagement.
Modification of the acetic acid side chain: The carboxylic acid group can be esterified, converted to an amide, or replaced with other acidic bioisosteres to alter the compound's acidity, polarity, and potential for hydrogen bonding.
The insights gained from these SAR studies, coupled with advanced computational modeling , will enable a more targeted and efficient drug discovery process. nih.gov Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity, allowing for the in silico prediction of the potency of novel, unsynthesized derivatives. This iterative cycle of design, synthesis, and testing, guided by computational insights, will accelerate the identification of lead candidates with optimized properties.
Exploration of Emerging Application Areas in Advanced Materials and Specialized Medicinal Chemistry
Beyond traditional pharmaceutical applications, the unique properties of furan-phenylacetic acid compounds open up possibilities in emerging areas of materials science and specialized medicinal chemistry.
In the realm of advanced materials , furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-derived plastics. acs.orgrsc.orgwikipedia.orgrsc.orgfurious-project.eu The furan moiety can be polymerized to create a variety of materials with interesting thermal and mechanical properties. wikipedia.org The presence of the phenylacetic acid group in this compound could be exploited to create functionalized polymers with specific properties, such as improved biodegradability or the ability to be used in drug-delivery systems. The development of furan-based polymers for applications in biomedical packaging, automotive components, and even underwater devices is an active area of research. furious-project.eu
In specialized medicinal chemistry , the furan scaffold is being explored for a variety of novel therapeutic applications. ijabbr.comutripoli.edu.lyamazonaws.comontosight.ai For example, furan derivatives have been investigated as quorum sensing inhibitors to combat bacterial biofilms and as agents targeting specific pathways in cancer cells. amazonaws.comnih.gov The unique electronic and structural features of this compound could make it a valuable building block for the development of probes for chemical biology or as a starting point for the design of agents targeting protein-protein interactions.
The continued exploration of these emerging applications will undoubtedly uncover new and exciting opportunities for this versatile class of compounds, further solidifying the importance of furan-based chemistry in addressing contemporary scientific challenges.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-(Furan-2-yl)phenyl)acetic acid, and how can regioselectivity be controlled during furan-phenyl coupling?
- The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the furan moiety to the phenylacetic acid backbone. For regioselectivity, steric and electronic factors are optimized by adjusting substituents on the phenyl ring or using directing groups. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for minimizing by-products .
- Methodological Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using nuclear Overhauser effect (NOE) NMR or X-ray crystallography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., furan protons at δ 6.3–7.4 ppm; acetic acid protons at δ 3.6–3.8 ppm).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C12H10O3) with <5 ppm error.
- IR spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and furan C–O–C asymmetric stretch (~1260 cm⁻¹) .
Q. How can HPLC methods be optimized for purity analysis of this compound?
- Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) in gradient mode (5–95% acetonitrile over 20 min). Detect at 254 nm for aromatic systems. Validate method robustness by spiking with known impurities (e.g., unreacted phenylacetic acid derivatives) .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the biological activity of this compound?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or G-protein-coupled receptors. Compare results with structurally similar compounds (e.g., trifluoromethyl-substituted analogs ).
- Density functional theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for electrophilic/nucleophilic interactions .
Q. How can contradictory data on the compound’s biological activity across studies be resolved?
- Conduct meta-analysis of dose-response curves and assay conditions (e.g., cell lines, incubation times). Validate findings using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Consider structural analogs to isolate the role of the furan group in activity discrepancies .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
